Non-ACCase Mode of Action: Auxin-Interference Mechanism Distinguished from All 'Fop' Herbicides
Chlorfenprop-methyl's herbicidal mechanism diverges fundamentally from that of ACCase-inhibiting 'fop' herbicides such as diclofop-methyl and fenoxaprop-P-ethyl. In coleoptile assays using Avena sativa L. and Zea mays L., chlorfenprop-methyl at 1–2 μM arrested auxin-mediated cell elongation, auxin uptake, auxin transport, and auxin metabolism in a concentration-dependent manner, achieving 0 to 100% growth inhibition within this narrow window in sensitive cultivars, without any direct inhibition of respiration, photosynthesis, protein synthesis, or RNA synthesis prior to autolysis induction [1]. By contrast, diclofop-methyl exerts its primary herbicidal effect through reversible, noncompetitive inhibition of ACCase in sensitive grass species, with IC50 values typically reported in the sub-micromolar to low-micromolar range against the isolated enzyme from wheat and barley, a target entirely unrelated to auxin physiology [2]. This mechanistic divergence is structural: chlorfenprop-methyl is not an aryloxyphenoxypropionate and lacks the characteristic A-B diphenyl ether motif required for ACCase binding, and its activity depends entirely on metabolic activation via ester hydrolysis to chlorfenprop, a step that occurs equally in both sensitive and resistant plants [3].
| Evidence Dimension | Primary molecular target and physiological effect pathway |
|---|---|
| Target Compound Data | Chlorfenprop-methyl: inhibits auxin-mediated cell elongation, auxin uptake, auxin transport, auxin metabolism, medium acidification, and NAA binding to auxin-specific binding sites at 1–2 μM in Avena and Zea coleoptiles; induces autolysis without prior inhibition of respiration, photosynthesis, protein synthesis, or RNA synthesis |
| Comparator Or Baseline | Diclofop-methyl (representative 'fop'/APP herbicide): inhibits acetyl-CoA carboxylase (ACCase), disrupting de novo fatty acid biosynthesis; no reported auxin-interference activity at herbicidal concentrations |
| Quantified Difference | Mechanistic orthogonality: chlorfenprop-methyl targets auxin physiology → autolysis; diclofop-methyl targets ACCase → fatty acid depletion → membrane disruption. Cross-resistance unlikely due to distinct target sites. |
| Conditions | In vitro coleoptile elongation assays (Avena sativa L., Zea mays L.); auxin-uptake and auxin-transport assays; isolated ACCase enzyme assays (wheat, barley, corn) for diclofop-methyl |
Why This Matters
For researchers designing herbicide resistance management studies, chlorfenprop-methyl's non-ACCase auxin-interference mechanism provides a chemically distinct probe compound that can control for target-site cross-resistance affecting all ACCase-inhibiting 'fop,' 'dim,' and 'den' herbicides.
- [1] Andreev, G. K., & Amrhein, N. (1976). Mechanism of Action of the Herbicide 2-Chloro-3(4-chlorophenyl) Propionate and its Methyl Ester: Interaction with Cell Responses Mediated by Auxin. Physiologia Plantarum, 37(3), 175–182. View Source
- [2] Burton, J. D., Gronwald, J. W., Somers, D. A., Gengenbach, B. G., & Wyse, D. L. (1989). Inhibition of Corn Acetyl-CoA Carboxylase by Cyclohexanedione and Aryloxyphenoxypropionate Herbicides. Pesticide Biochemistry and Physiology, 34(1), 76–85. View Source
- [3] Fedtke, C., & Schmidt, R. R. (1977). Chlorfenprop-methyl: Its Hydrolysis in Vivo and in Vitro and a New Principle for Selective Herbicidal Action. Weed Research, 17(4), 233–239. View Source
